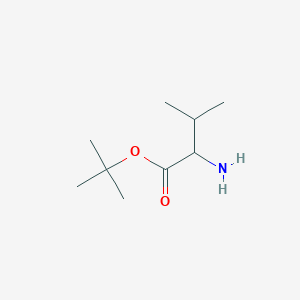

Tert-butyl 2-amino-3-methylbutanoate

Vue d'ensemble

Description

Tert-butyl 2-amino-3-methylbutanoate is a chemical compound that is widely used in scientific experiments and research. It is a colorless liquid with a typical amine-like odor .

Synthesis Analysis

The synthesis of Tert-butyl 2-amino-3-methylbutanoate involves a multi-step reaction. The first step involves a 96 percent yield with EEDQ in dichloromethane at ambient temperature. The second step involves a 99 percent yield with 80 percent trifluoroacetic acid in dichloromethane for 20 hours at ambient temperature . Another method involves the use of potassium carbonate and potassium iodide in DMF at 100℃ .Molecular Structure Analysis

The molecular formula of Tert-butyl 2-amino-3-methylbutanoate is C9H19NO2 . The InChI code is 1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 .Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl 2-amino-3-methylbutanoate is more resistant to oxidation than other isomers of butanol. It is deprotonated with a strong base to give the alkoxide .Physical And Chemical Properties Analysis

Tert-butyl 2-amino-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 187.28 .Applications De Recherche Scientifique

Asymmetric Synthesis

Tert-butyl 2-amino-3-methylbutanoate has been utilized in the field of asymmetric synthesis. For example, Bunnage et al. (2003) explored its use in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. This process involves conjugate addition and amination, leading to the formation of 2-diazo-3-amino esters. The study showcases the potential of tert-butyl 2-amino-3-methylbutanoate in creating complex amino acid structures with high enantioselectivity (Bunnage et al., 2003).

Inhibition Studies

In another study by Silverman et al. (1986), tert-butyl 2-amino-3-methylbutanoate derivatives were used as potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This enzyme plays a crucial role in neurotransmitter regulation, and the inhibition study provides insights into potential therapeutic applications of these compounds (Silverman et al., 1986).

Renin Inhibition

Thaisrivongs et al. (1987) described the use of tert-butyl 2-amino-3-methylbutanoate in the design of renin inhibitory peptides. These peptides, containing a dipeptide isostere, demonstrated potent inhibition of human plasma renin, an enzyme critical in blood pressure regulation. The study illustrates the compound's potential in developing treatments for hypertension (Thaisrivongs et al., 1987).

Dendrimer Construction

In the field of polymer chemistry, Newkome et al. (2003) utilized tert-butyl 2-amino-3-methylbutanoate derivatives in the synthesis of multifunctional dendrimers. These dendrimers have potential applications in drug delivery, nanotechnology, and materials science (Newkome et al., 2003).

Enantioselective Additions

Nishimura and Tomioka (2002) explored the enantioselective addition reactions involving tert-butyl 2-amino-3-methylbutanoate derivatives. Their research contributes to the development of stereoselective synthetic methodologies, essential in pharmaceutical and agrochemical industries (Nishimura & Tomioka, 2002).

Safety And Hazards

Tert-butyl 2-amino-3-methylbutanoate is considered hazardous. It is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

tert-butyl 2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBVJBGFJIHJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-3-methylbutanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)